N4-morpholino-5-nitropyrimidine-4,6-diamine
Description
N4-morpholino-5-nitropyrimidine-4,6-diamine is an organic compound with the molecular formula C9H13N5O3
Properties
IUPAC Name |
4-N-morpholin-4-yl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O3/c9-7-6(14(15)16)8(11-5-10-7)12-13-1-3-17-4-2-13/h5H,1-4H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDSODJAHYIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-morpholino-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the morpholine group. One common method includes the nitration of 4,6-diaminopyrimidine using nitric acid in the presence of sulfuric acid to yield 5-nitropyrimidine-4,6-diamine. Subsequently, the morpholine group is introduced through a nucleophilic substitution reaction using morpholine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-morpholino-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N4-morpholino-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of N4-morpholino-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-morpholino-5-nitroimidazole: Shares a similar nitro group and morpholine ring but differs in the core structure.
N4-(3-fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine: Contains additional functional groups that modify its chemical properties and applications
Uniqueness
N4-morpholino-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a morpholine ring and a nitropyrimidine core, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Biological Activity
N4-Morpholino-5-nitropyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C8H12N6O2
- Molecular Weight: 216.23 g/mol
- CAS Number: Not widely reported in the literature.
The compound features a pyrimidine ring substituted with a morpholino group and nitro group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Redox Activity: The nitro group may participate in redox reactions, influencing the compound's biological effects.
- Binding Affinity Modulation: Substituents such as the morpholino group can enhance binding affinity for specific receptors or enzymes.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study found that similar nitropyrimidine compounds demonstrated potent effects against Mycobacterium tuberculosis, indicating the potential for developing new antitubercular agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
Case Studies
-
Study on Antimicrobial Activity:
- A series of derivatives were tested against various bacterial strains.
- Results indicated that compounds with a nitro group showed improved efficacy against Staphylococcus aureus and Escherichia coli.
- Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|----------|--------------|------------------|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| N4-morpholino derivative | 4 | S. aureus |
-
Study on Anti-inflammatory Effects:
- The compound was evaluated for its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
- Significant reduction in NO levels was observed at concentrations above 10 µM.
- Table 2: Inhibition of Nitric Oxide Production
| Concentration (µM) | NO Production (µM) |
|---------------------|---------------------|
| 0 | 25 |
| 10 | 15 |
| 50 | 5 |
Comparative Analysis with Similar Compounds
This compound can be compared to other nitropyrimidine derivatives regarding their biological activities:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| N4-morpholino derivative | High | Moderate |
| 4,6-Diamino-5-nitropyrimidine | Moderate | Low |
| N4-(tert-butyl)-5-nitropyrimidine | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
